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Compound of Interest

5-Fluoro-1,3-dimethyl-2-
Compound Name: ,
nitrobenzene

cat. No.: B1280551

In-Depth Technical Guide: 5-Fluoro-1,3-dimethyl-
2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8), a
key intermediate in organic synthesis. This document is intended to serve as a valuable
resource for professionals in research, development, and manufacturing within the
pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Structure and IUPAC Name

The chemical structure of 5-Fluoro-1,3-dimethyl-2-nitrobenzene is characterized by a
benzene ring substituted with one fluorine atom, two methyl groups, and one nitro group.

IUPAC Name: 5-fluoro-1,3-dimethyl-2-nitrobenzene[1]
Synonyms: 2,6-Dimethyl-4-fluoronitrobenzene, 5-Fluoro-2-nitro-m-xylene

The structure is as follows:
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Physicochemical and Spectral Data

Quantitative data for 5-Fluoro-1,3-dimethyl-2-nitrobenzene is summarized in the table below.

This information is crucial for reaction planning, safety assessment, and quality control.

Property Value Reference
Molecular Formula CsHsFNO:2 [1]
Molecular Weight 169.16 g/mol [1]
CAS Number 315-12-8 [1]
Appearance Col.orlt.ess to light yellow crystal

or liquid
Melting Point 52-56 °C
Boiling Point 93-96 °C (at 14 Torr)
Density ~1.225 g/cm?3 (Predicted)
Flash Point 94.8 °C

Soluble in organic solvents
Solubility such as ethanol and

dichloromethane.

Note: Some physical properties are predicted values and should be confirmed experimentally.
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While specific spectral data such as *H NMR, 3C NMR, and IR spectra are indicated to be
available from various suppliers, precise, publicly available datasets are limited. Researchers
are advised to acquire a Certificate of Analysis (CoA) from their supplier for detailed spectral
information.

Experimental Protocols: Synthesis

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a synthetic intermediate and not naturally occurring.
A plausible and commonly employed method for the synthesis of substituted nitroaromatics is
through the nitration of a corresponding substituted benzene.

Proposed Synthesis Route: Nitration of 4-Fluoro-m-xylene
This protocol is based on established procedures for the nitration of aromatic compounds.

Objective: To synthesize 5-Fluoro-1,3-dimethyl-2-nitrobenzene by introducing a nitro group to
4-fluoro-m-xylene.

Reagents:

4-Fluoro-m-xylene

o Concentrated Sulfuric Acid (98%)

e Fuming Nitric Acid (=90%)

e Ice

¢ Dichloromethane (DCM)

» Saturated Sodium Bicarbonate Solution
e Anhydrous Magnesium Sulfate
Procedure:

¢ In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool
concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
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e Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to form the
nitrating mixture. Maintain the temperature below 10 °C.

e Once the nitrating mixture is prepared, slowly add 4-fluoro-m-xylene dropwise from the
dropping funnel. The rate of addition should be controlled to keep the internal temperature of
the reaction mixture between 5-15 °C.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4
hours. Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

e The crude product may precipitate or form an organic layer. Extract the aqueous mixture with
dichloromethane (3 x 50 mL).

o Combine the organic extracts and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The resulting crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 5-fluoro-1,3-
dimethyl-2-nitrobenzene.

Applications in Drug Discovery and Development

Fluorinated nitroaromatic compounds like 5-fluoro-1,3-dimethyl-2-nitrobenzene are valuable
building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability,
binding affinity, and bioavailability of drug candidates, while the nitro group is a versatile
functional handle that can be readily reduced to an amine for further synthetic transformations.

While specific signaling pathways involving 5-fluoro-1,3-dimethyl-2-nitrobenzene are not
documented in publicly available literature, its structural motifs are common in
pharmacologically active molecules. To illustrate its potential utility, the following sections
describe the synthesis and mechanism of a known drug that utilizes a similar
fluoronitrobenzene building block.
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lllustrative Example: Synthesis of a Kinase Inhibitor

The following workflow demonstrates how a simple fluoronitrobenzene derivative can be a key
starting material in the synthesis of a targeted cancer therapeutic, such as an Epidermal
Growth Factor Receptor (EGFR) inhibitor.

Fluoronitrobenzene Derivative

tep 1

Nucleophilic Aromatic Substitution (SNAr)
with an Aniline Derivative

tep 2

Reduction of Nitro Group
to Amine

tep 3

Coupling with a Heterocyclic Moiety

tep 4

Final Kinase Inhibitor Drug

Click to download full resolution via product page
General synthetic workflow for a kinase inhibitor.
lllustrative Example: EGFR Signaling Pathway Inhibition

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in
cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates how
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a synthesized inhibitor blocks this pathway.
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Inhibition of the EGFR signaling pathway.

Safety and Handling

5-Fluoro-1,3-dimethyl-2-nitrobenzene is classified as a hazardous substance. It is harmful if
swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
coat, must be worn when handling this chemical. All work should be conducted in a well-
ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete
safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1280551#5-fluoro-1-3-dimethyl-2-nitrobenzene-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1280551#5-fluoro-1-3-dimethyl-2-nitrobenzene-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280551?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

